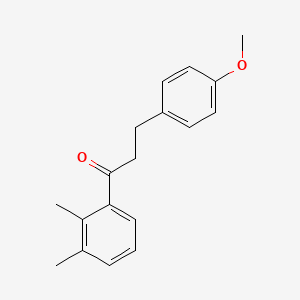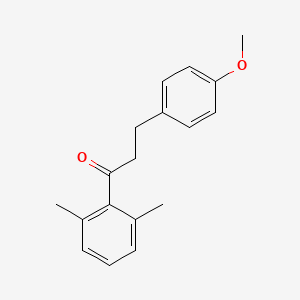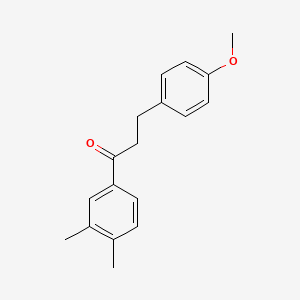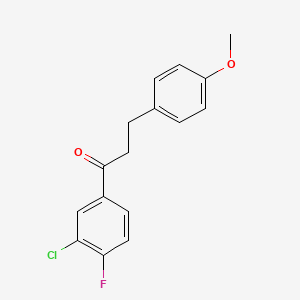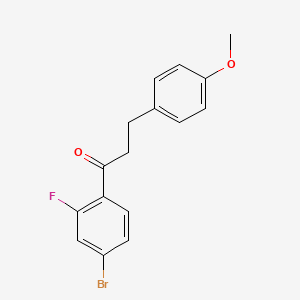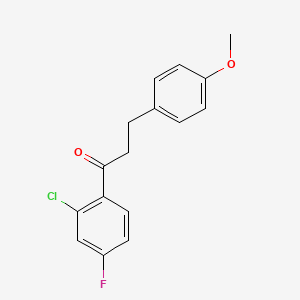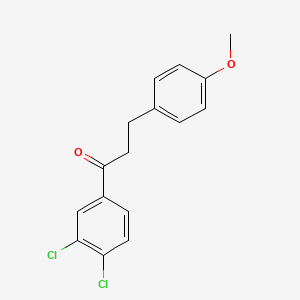
3-(3-Fluorophenyl)-4'-methylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products.Molecular Structure Analysis
This involves analyzing the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with various reagents under different conditions.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity would also be studied.Aplicaciones Científicas De Investigación
Palladium-Catalyzed Arylation Reactions
The compound 2-Hydroxy-2-methylpropiophenone, closely related to 3-(3-Fluorophenyl)-4'-methylpropiophenone, has been studied for its unique reactivity in palladium-catalyzed arylation reactions. This process involves multiple arylation via successive C-C and C-H bond cleavages, leading to the formation of complex organic structures (Wakui et al., 2004).
Synthesis of Antiandrogens
Research on 3-substituted derivatives of 2-hydroxypropionanilides, which are structurally similar to 3-(3-Fluorophenyl)-4'-methylpropiophenone, has shown potential in the synthesis of nonsteroidal antiandrogens. These compounds demonstrate significant activity as antiandrogens and are explored for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Radiopharmaceutical Intermediates
Studies have explored the synthesis of [18F]fluoroarylketones, including derivatives similar to 3-(3-Fluorophenyl)-4'-methylpropiophenone, for use as bifunctional radiopharmaceutical intermediates. This research is crucial for developing advanced imaging agents in medical diagnostics (Banks & Hwang, 1994).
Anaerobic Transformation Studies
Fluorophenols, like 3-fluorophenol which is part of the studied compound, have been used to investigate the anaerobic transformation of phenol to benzoate. This research provides insight into environmental processes related to phenol degradation (Genthner, Townsend, & Chapman, 1989).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It’s important to know how to handle the compound safely and how to dispose of it properly.
Direcciones Futuras
This could involve potential applications of the compound in fields such as medicine, materials science, or energy storage. It could also involve suggestions for further research.
Please note that this is a general approach and the specific details would depend on the particular compound. For “3-(3-Fluorophenyl)-4’-methylpropiophenone”, you would need to consult scientific literature or databases for detailed information. If you have access to a university library, they can often help you find this information. You could also try online databases such as PubMed for biological information, the Protein Data Bank for structural information, or the Reaxys or SciFinder databases for chemical information. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-6,8-9,11H,7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFFCNWAJDRXKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644511 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-4'-methylpropiophenone | |
CAS RN |
898788-69-7 |
Source


|
| Record name | 1-Propanone, 3-(3-fluorophenyl)-1-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

